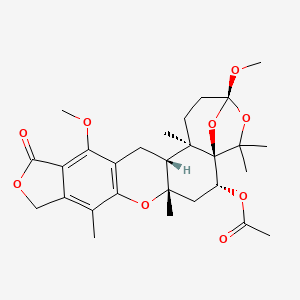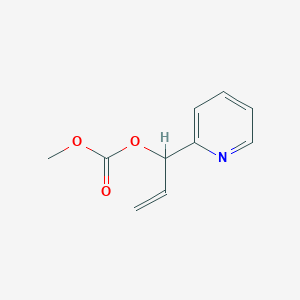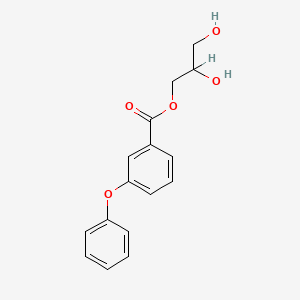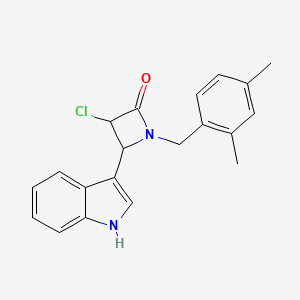
3,3-Dinitropropyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dinitropropyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitro groups attached to a propyl chain, which is further connected to a prop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dinitropropyl prop-2-enoate typically involves the nitration of propyl prop-2-enoate. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are crucial due to the explosive nature of nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dinitropropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Nitro acids
Reduction: Diamino derivatives
Substitution: Various substituted prop-2-enoates
Aplicaciones Científicas De Investigación
3,3-Dinitropropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dinitropropyl prop-2-enoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited. The compound’s reactivity is primarily due to the electron-withdrawing nature of the nitro groups, which makes it a potent electrophile.
Comparación Con Compuestos Similares
Similar Compounds
Neopentyl glycol diacrylate: Similar in having ester groups but differs in the absence of nitro groups.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Shares the prop-2-enoate structure but has different substituents.
Uniqueness
3,3-Dinitropropyl prop-2-enoate is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where such reactivity is desired.
Propiedades
Número CAS |
85963-24-2 |
|---|---|
Fórmula molecular |
C6H8N2O6 |
Peso molecular |
204.14 g/mol |
Nombre IUPAC |
3,3-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-2-6(9)14-4-3-5(7(10)11)8(12)13/h2,5H,1,3-4H2 |
Clave InChI |
VDDQPZYMXOVQDD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCC([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)

![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)






![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
